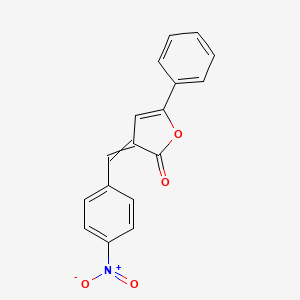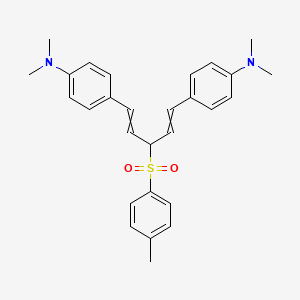
Benzamide, 4-diazenyl-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Benzamide, 4-diazenyl-, also known as 4-diazenylbenzamide, is an organic compound that belongs to the class of azo compounds. Azo compounds are characterized by the presence of a nitrogen-nitrogen double bond (N=N) and are widely used in various industrial applications, including dyes and pigments. The structure of Benzamide, 4-diazenyl- consists of a benzamide moiety attached to a diazenyl group, making it a versatile compound with significant potential in scientific research and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Benzamide, 4-diazenyl- typically involves the diazotization of 4-amino benzamide followed by coupling with an appropriate aromatic compound. The reaction conditions often include the use of acidic media, such as hydrochloric acid, and a temperature range of 0-5°C to maintain the stability of the diazonium salt formed during the reaction .
Industrial Production Methods: Industrial production of Benzamide, 4-diazenyl- can be achieved through a similar diazotization process, but on a larger scale. The use of continuous flow reactors and automated systems ensures consistent product quality and higher yields. The process involves the careful control of reaction parameters, such as temperature, pH, and reactant concentrations, to optimize the production efficiency .
Chemical Reactions Analysis
Types of Reactions: Benzamide, 4-diazenyl- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding nitro compounds.
Reduction: Reduction of the azo group can lead to the formation of primary amines.
Substitution: The aromatic ring in Benzamide, 4-diazenyl- can undergo electrophilic substitution reactions, such as halogenation and nitration.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and catalytic hydrogenation are often used.
Substitution: Reagents like halogens (chlorine, bromine) and nitrating agents (nitric acid) are employed under controlled conditions.
Major Products Formed:
Oxidation: Nitrobenzamide derivatives.
Reduction: Primary amines.
Substitution: Halogenated or nitrated benzamide derivatives.
Scientific Research Applications
Benzamide, 4-diazenyl- has a wide range of applications in scientific research, including:
Chemistry: Used as a precursor in the synthesis of various organic compounds and as a reagent in analytical chemistry.
Medicine: Explored for its anticancer properties, particularly in the inhibition of specific cancer cell lines.
Mechanism of Action
The mechanism of action of Benzamide, 4-diazenyl- involves its interaction with specific molecular targets and pathways. In biological systems, the compound can inhibit the activity of certain enzymes and proteins, leading to the disruption of cellular processes. For example, it has been shown to inhibit the lipid-transfer protein Sec14p, which is crucial for lipid metabolism in fungi . This inhibition results in the disruption of fungal cell membrane integrity, leading to cell death.
Comparison with Similar Compounds
- N-benzhydryl benzamide
- N, N-diphenethyl benzamide
- N, N-dihexyl benzamide
- N, N-dioctyl benzamide
Comparison: Benzamide, 4-diazenyl- is unique due to its azo group, which imparts distinct chemical and biological properties. Unlike other benzamide derivatives, the presence of the diazenyl group allows for specific interactions with molecular targets, making it a valuable compound in both research and industrial applications. Its ability to undergo various chemical reactions and its potential as an antimicrobial and anticancer agent further highlight its uniqueness compared to other benzamide derivatives .
Properties
CAS No. |
90829-69-9 |
|---|---|
Molecular Formula |
C7H7N3O |
Molecular Weight |
149.15 g/mol |
IUPAC Name |
4-diazenylbenzamide |
InChI |
InChI=1S/C7H7N3O/c8-7(11)5-1-3-6(10-9)4-2-5/h1-4,9H,(H2,8,11) |
InChI Key |
YNPDMGPDTKJMFU-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC=C1C(=O)N)N=N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



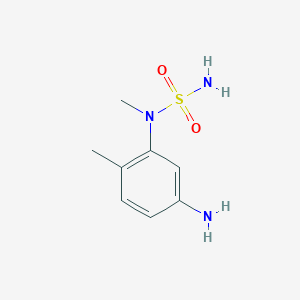
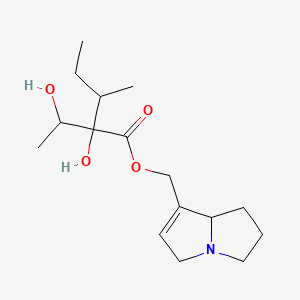
![Benzene, [2-[bis[(1-ethenyl-1,5-dimethyl-4-hexenyl)oxy]methyl]-1-heptenyl]-](/img/structure/B13804489.png)
![1-[2-(2-Ethoxyethoxy)ethyl]-1,2,3,4-tetrahydro-2,2,4-trimethyl-7-nitroquinoline](/img/structure/B13804492.png)


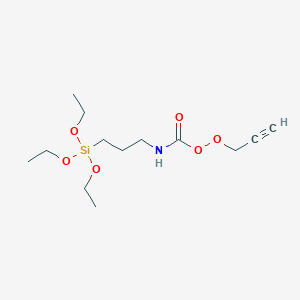
![Phosphonic acid, [(hexylimino)bis(methylene)]bis-](/img/structure/B13804517.png)
![3,5-Dibromo-2-[[[(1-oxobutyl)amino]thioxomethyl]amino]-benzoic acid](/img/structure/B13804524.png)
![N-[3-(1,3-benzoxazol-2-yl)-2-methylphenyl]-2-(4-methoxyphenoxy)acetamide](/img/structure/B13804527.png)

